Potassium p-toluenethiosulfonate
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Overview
Description
Potassium p-toluenethiosulfonate is an organic sulfur compound. It is known for its distinctive garlic or onion-like odor and appears as a white to almost white crystalline powder. This compound is soluble in water and some organic solvents such as ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium p-toluenethiosulfonate can be synthesized through a multi-step process. The primary method involves the reaction of benzenesulfonothioic acid, 4-methyl- with potassium hydroxide. The detailed steps are as follows:
Preparation of Benzenesulfonothioic acid, 4-methyl-: This is achieved by reacting 4-methylbenzenesulfonyl chloride with sodium hydrosulfide.
Formation of Potassium Salt: The benzenesulfonothioic acid, 4-methyl- is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of benzenesulfonothioic acid, 4-methyl-, potassium salt follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reaction Vessels: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium p-toluenethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonothioic group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium cyanide for substitution reactions.
Major Products
Oxidation: Produces 4-methylbenzenesulfonic acid.
Reduction: Yields 4-methylbenzenethiol.
Substitution: Forms various substituted benzenesulfonothioic acid derivatives.
Scientific Research Applications
Potassium p-toluenethiosulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation and thiolation reactions.
Biology: Investigated for its potential role in biological systems as a sulfur donor.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which benzenesulfonothioic acid, 4-methyl-, potassium salt exerts its effects involves:
Sulfur Donation: Acts as a sulfur donor in various chemical reactions.
Molecular Targets: Interacts with nucleophiles, leading to the formation of new sulfur-containing compounds.
Pathways: Participates in pathways involving sulfur metabolism and detoxification.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonothioic acid, potassium salt
- 4-methylbenzenesulfonic acid, potassium salt
- Benzenesulfonic acid, 4-methyl-, potassium salt
Uniqueness
Potassium p-toluenethiosulfonate is unique due to its specific structure, which includes both a sulfonothioic group and a methyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .
Properties
CAS No. |
28519-50-8 |
---|---|
Molecular Formula |
C7H8KO2S2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
ZUUNPNBRDNMBJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=S)O.[K] |
Key on ui other cas no. |
28519-50-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of Potassium thiotosylate with donor-acceptor cyclopropanes?
A1: Potassium thiotosylate facilitates the formal insertion of a disulfide moiety into donor-acceptor cyclopropanes. This reaction leads to the formation of dithiolanes in moderate to good yields, showcasing a high tolerance for various functional groups []. This reaction offers a valuable pathway for synthesizing dithiolanes, which can be further transformed into thietane dioxides using mCPBA [].
Q2: Can Potassium thiotosylate be used to generate sulfur-containing heterocycles?
A2: Yes, Potassium thiotosylate reacts with Ninhydrin or 1,2,3-indantrione to produce an α,α‘-dioxothione intermediate. This intermediate can be trapped by trans-cyclooctene, forming a 1,4-oxathiin heterocycle in good yield [, ]. Interestingly, this reaction also yields thiirane as a byproduct, indicating the potential of Potassium thiotosylate for generating different sulfur-containing heterocycles [, ].
Q3: Are there unexpected reactions observed with Potassium thiotosylate?
A3: Yes, the reaction of Potassium thiotosylate with 9-bromofluorene does not yield the expected 9,9'-difluorenyl disulfide. Instead, it produces 9-fluorenyl 9-(p-tolylsulfonyl)-9-fluorenyl disulfide [, ]. This unexpected product formation reveals the complex reactivity of Potassium thiotosylate and its potential for novel synthetic applications.
Q4: Can Potassium thiotosylate be used in the synthesis of thiophene derivatives?
A4: Yes, reacting Potassium thiotosylate with dimethyl acetylenedicarboxylate provides a facile route for synthesizing tetramethyl thiophenetetracarboxylate [, ]. This reaction highlights the versatility of Potassium thiotosylate in constructing diverse sulfur-containing compounds.
Q5: What are the structural characteristics of Potassium thiotosylate?
A5: Potassium thiotosylate, with the molecular formula C7H7KO2S2 and a molecular weight of 230.33 g/mol, is a white crystalline powder. While specific spectroscopic data is not detailed in the provided abstracts, the compound's structure consists of a potassium cation associated with the p-toluenethiosulfonate anion.
Q6: How is Potassium thiotosylate synthesized?
A6: Potassium thiotosylate is prepared by reacting p-toluenesulfonyl chloride with potassium hydrogen sulfide []. This reaction typically utilizes potassium iodide to facilitate the formation of the desired product.
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